molecular formula C7H10O2 B1209497 3-Ethyl-2-hydroxy-2-cyclopenten-1-one CAS No. 21835-01-8

3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Cat. No. B1209497
Key on ui cas rn: 21835-01-8
M. Wt: 126.15 g/mol
InChI Key: JHWFWLUAUPZUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04892966

Procedure details

3.08 g (22 mmol) of 3-ethyl-2-methoxy-2-cyclopenten-1-one are held at reflux temperature for 5 hours with 30.80 g of 5N hydrochloric acid. After cooling the reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is bulb-tube distilled at 0.1 mbar/110° C. and gives 1.82 g (65.7%) of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (melting point 39°-41° C.).
Name
3-ethyl-2-methoxy-2-cyclopenten-1-one
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:7][CH2:6][C:5](=[O:8])[C:4]=1[O:9]C)[CH3:2].Cl>>[CH2:1]([C:3]1[CH2:7][CH2:6][C:5](=[O:8])[C:4]=1[OH:9])[CH3:2]

Inputs

Step One
Name
3-ethyl-2-methoxy-2-cyclopenten-1-one
Quantity
3.08 g
Type
reactant
Smiles
C(C)C1=C(C(CC1)=O)OC
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted 3 times with 50 ml of CH2Cl2 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled at 0.1 mbar/110° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.